molecular formula C16H14ClN3O2S2 B4953668 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4953668
M. Wt: 379.9 g/mol
InChI Key: CWWDUCFRJAUOSH-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of thiophene derivatives, including 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve microwave irradiation and the use of specific catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium t-butoxide and phosphorus pentasulfide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has diverse applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). In medicinal chemistry, it exhibits properties such as anticancer, anti-inflammatory, and antimicrobial activities . It is also used as a metal complexing agent and in the development of insecticides .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzo[b]thiophene-2-carboxamide derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which triggers the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses . Additionally, these compounds can modulate amyloid beta (Aβ42) aggregation, which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, such as benzo[b]thiophene-2-carboxamide. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example, benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity and their ability to modulate amyloid beta aggregation . The unique structural features of 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c17-10-6-2-1-4-8(10)14(22)19-16(23)20-15-12(13(18)21)9-5-3-7-11(9)24-15/h1-2,4,6H,3,5,7H2,(H2,18,21)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDUCFRJAUOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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